N-dibenzo[b,d]furan-3-yl-2-{[5-(1-naphthylmethyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
Overview
Description
N-dibenzo[b,d]furan-3-yl-2-{[5-(1-naphthylmethyl)-1,3,4-oxadiazol-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C27H19N3O3S and its molecular weight is 465.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 465.11471265 g/mol and the complexity rating of the compound is 711. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chelating Properties and Antifungal Activity
Research by Varde and Acharya (2017) explored the chelating properties of transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules. These chelates, characterized by elemental and spectral studies, were evaluated for their antifungal activity against different fungal strains, highlighting the potential application of similar compounds in developing antifungal agents (Varde & Acharya, 2017).
Antimicrobial and Anti-inflammatory Activities
A study conducted by Nagarsha et al. (2023) on novel derivatives of naphtho-furan, including structures analogous to the compound , showcased their synthesis and confirmed their structures through Mass, NMR, and FTIR spectroscopic techniques. These compounds exhibited good antibacterial and anti-functional activity, indicating potential applications in antimicrobial therapies (Nagarsha et al., 2023).
Synthesis and Evaluation of Anticonvulsant Activities
Kohn et al. (1993) explored the synthesis of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, which, like the compound , incorporate furan and related heterocyclic motifs. This study revealed that certain derivatives displayed outstanding activity in the maximal electroshock-induced seizure test in mice, suggesting potential anticonvulsant applications (Kohn et al., 1993).
Antitumor Activities of Dibenzo[b,d]furan Derivatives
Chen et al. (2016) synthesized and investigated in vitro cytotoxic activity of dibenzo[b,d]furan-1H-1,2,4-triazole derivatives against five tumor cell lines. Their findings indicate that specific substitutions on the 1,2,4-triazole ring could enhance cytotoxic activity, suggesting the compound may have potential applications in cancer research (Chen et al., 2016).
Environmental and Geological Applications
Marynowski et al. (2002) identified phenyl derivatives of dibenzo[b,d]furan in sedimentary rocks, bitumen, and hydrothermal petroleum, emphasizing the significance of such compounds in geochemical and environmental studies. This highlights another dimension of research where similar compounds, including the one , could provide valuable insights into the organic geochemistry of natural resources (Marynowski et al., 2002).
Properties
IUPAC Name |
N-dibenzofuran-3-yl-2-[[5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O3S/c31-25(28-19-12-13-22-21-10-3-4-11-23(21)32-24(22)15-19)16-34-27-30-29-26(33-27)14-18-8-5-7-17-6-1-2-9-20(17)18/h1-13,15H,14,16H2,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVPZZCGWBFPGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=NN=C(O3)SCC(=O)NC4=CC5=C(C=C4)C6=CC=CC=C6O5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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